

non-linear optical properties of barium titanate for photonics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BARIUM TITANATE

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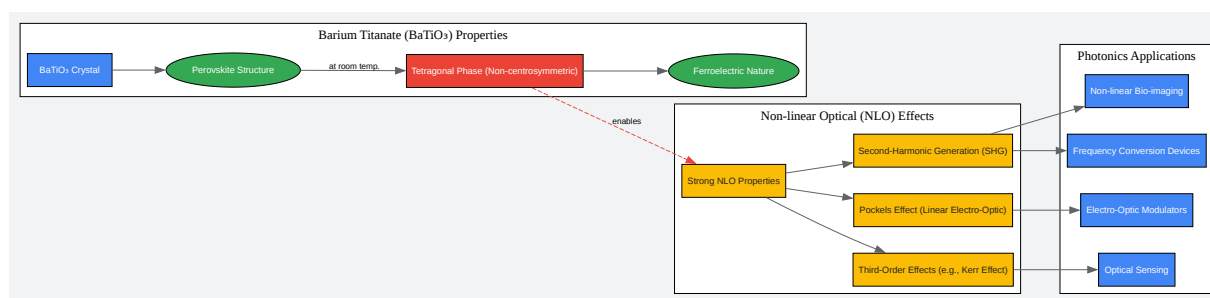
An In-depth Technical Guide to the Non-linear Optical Properties of **Barium Titanate** for Photonics

Introduction to Barium Titanate (BaTiO₃) in Photonics

Barium titanate (BaTiO₃) is a perovskite-type ferroelectric material that has garnered significant attention in the field of photonics due to its exceptional non-linear optical (NLO) properties.^{[1][2]} As a synthetic crystal, its physical hardness, stability, and tunable optoelectronic characteristics make it a versatile platform for a wide range of applications, from integrated electro-optic modulators to bioimaging.^{[1][2][3]} At room temperature, BaTiO₃ typically exhibits a tetragonal crystal structure, which is non-centrosymmetric. This lack of inversion symmetry is a critical prerequisite for strong second-order non-linear optical effects, including the Pockels effect and second-harmonic generation (SHG).^{[1][4]}

The material's high refractive index and low optical losses in the near-ultraviolet to near-infrared spectrum further enhance its utility.^{[1][2]} Researchers have explored BaTiO₃ in various forms, including bulk single crystals, epitaxial thin films, and nanoparticles, each offering unique advantages for specific photonic applications.^{[5][6][7]} The ability to modify its properties through doping with elements like rhodium (Rh) or cerium (Ce) and by creating hybrid structures, for instance with plasmonic nanoparticles, opens up further avenues for enhancing its intrinsic non-linear response.^{[1][8]} This guide provides a comprehensive overview of the

core non-linear optical properties of BaTiO_3 , details the experimental protocols for their characterization, and presents key quantitative data for researchers and scientists in the field.



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Fig. 1: Logical relationship between BaTiO_3 properties and its photonic applications.

Second-Order Non-linear Optical Properties

Second-order non-linearities are among the most significant optical properties of BaTiO_3 , arising directly from its non-centrosymmetric tetragonal crystal structure. These effects include second-harmonic generation (SHG) and the linear electro-optic (Pockels) effect.

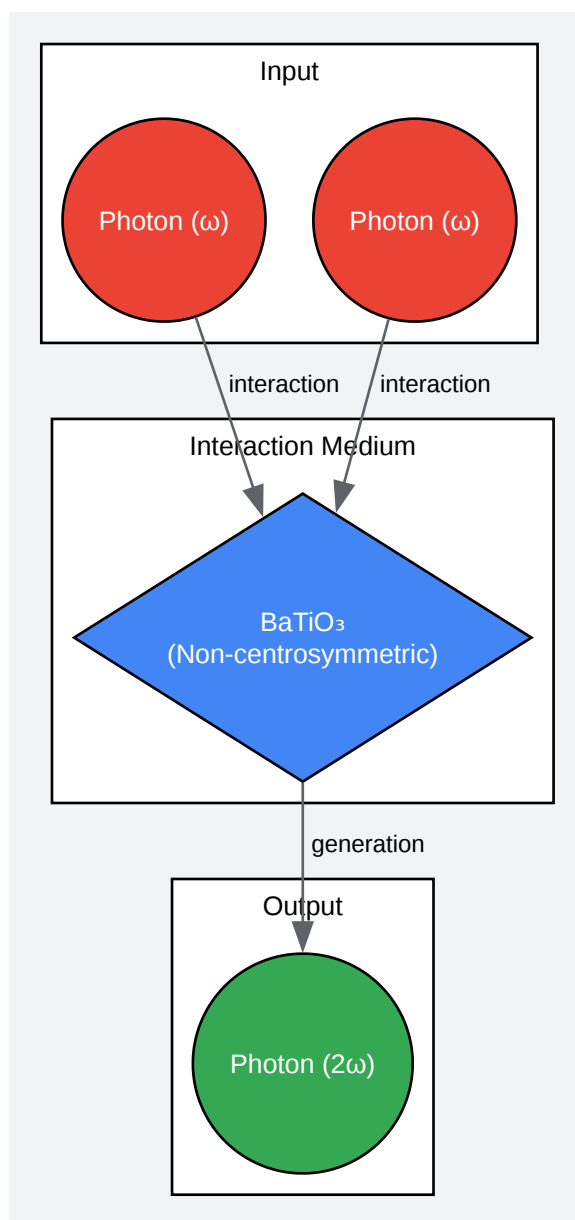
Second-Harmonic Generation (SHG)

SHG is a process where two photons of the same frequency interacting with the non-linear material are combined to generate a single photon with twice the frequency (and half the wavelength). The efficiency of this process in BaTiO_3 is described by the second-order non-linear optical susceptibility tensor, d_{ij} . The SHG response is highly dependent on the material's

ferroelectric domain structure and the polarization of the incident light.[9][10] Studies have shown that SHG can be enhanced in BaTiO₃ thin films through techniques like corona poling or by creating superlattice structures.[11][12] Furthermore, Mie resonances in individual BaTiO₃ nanoparticles can be exploited to drive significant SHG enhancement.[13]

Linear Electro-Optic (Pockels) Effect

The Pockels effect describes the change in the refractive index of a material that is linearly proportional to an applied external electric field. BaTiO₃ is renowned for its exceptionally large Pockels coefficients (denoted as r_{ij}), making it a prime candidate for high-speed electro-optic modulators.[1][14] Values for the Pockels coefficient have been reported to be as high as 923 pm/V and even up to 2516 pm/V in specially strain-tuned thin films at cryogenic temperatures.[15][16] The magnitude of the effect is strongly correlated with the material's crystallinity and ferroelectric properties.[17]



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Fig. 2: Schematic of the Second-Harmonic Generation (SHG) process.

Third-Order Non-linear Optical Properties

While BaTiO_3 is primarily known for its second-order effects, it also exhibits significant third-order non-linearities, which are present in all materials regardless of crystal symmetry. These effects are described by the third-order susceptibility, $\chi^{(3)}$, and include the Kerr effect (intensity-dependent refractive index) and two-photon absorption (TPA).

The non-linear refractive index (n_2) and the non-linear absorption coefficient (β or α_2) are key parameters. The Z-scan technique is the most common method for their characterization.[18][19] For instance, Rh-doped BaTiO₃ thin films have shown a real part of $\chi^{(3)}$ of 5.71×10^{-7} esu.[8] Nanoparticles of BaTiO₃ also exhibit a high third-order susceptibility, which can be further enhanced by creating core-shell structures with materials like silver.[18][20]

Quantitative Data Summary

The non-linear optical properties of BaTiO₃ vary significantly with its form (bulk, thin film, nanoparticle), doping, wavelength, and measurement conditions. The following tables summarize key quantitative data from various studies.

Table 1: Second-Order Non-linear Optical Coefficients of BaTiO₃

Property	Material Form	Wavelength (nm)	Value (pm/V)	Citation
d ₁₅	Bulk Crystal	1064	17.0	[9][21]
d ₃₁	Bulk Crystal	1064	15.7	[9][21]
d ₃₃	Bulk Crystal	1064	6.8	[9][21]
d ₃₃	Superlattice Film	-	156.5	[11]
r ₁₃	Bulk Crystal	-	8	[22]
r ₃₃	Bulk Crystal	-	28	[22]
r ₅₁	Bulk Crystal	-	1300	[22]
r ₁₁₃	Ba _{0.77} Ca _{0.23} TiO ₃ Crystal	514.5	36 ± 3	[23]
r ₃₃₃	Ba _{0.77} Ca _{0.23} TiO ₃ Crystal	514.5	140 ± 5	[23]
r ₅₁	Thin Film	-	923	[15]
Effective Pockels Coeff.	a-oriented Thin Film	1550	up to 432	[16]

Table 2: Third-Order Non-linear Optical Properties of BaTiO₃

Property	Material Form	Wavelength (nm)	Value	Citation
Re($\chi^{(3)}$)	Rh:BaTiO ₃ Thin Film	532	5.71×10^{-7} esu	[8]
Im($\chi^{(3)}$)	Rh:BaTiO ₃ Thin Film	532	9.59×10^{-8} esu	[8]
β (TPA Coeff.)	Bulk Crystal	596	0.1×10^{-11} m/W	[5]
β (TPA Coeff.)	Nanoparticles	790	1.1×10^{-13} m/W	[5]
γ (n_2 related)	Nanoparticles	790	6×10^{-20} m ² /W	[5]
β (TPA Coeff.)	Undoped Thin Film	-	51.7 cm/GW	[24][25]
β (TPA Coeff.)	Ce-doped Thin Film	-	59.3 cm/GW	[24][25]
n_2	Ridge Waveguide	~1550	1.8×10^{-18} m ² /W	[25][26]

Experimental Protocols

Accurate characterization of NLO properties is crucial for material development and device design. The following sections detail common experimental methodologies.

Synthesis of BaTiO₃ Nanoparticles

Hydrothermal or solvothermal methods are commonly used for synthesizing BaTiO₃ nanoparticles with controlled size and phase.[18][27]

- Objective: To synthesize tetragonal BaTiO₃ nanoparticles.
- Materials: Barium source (e.g., Ba(OH)₂, BaCl₂), Titanium source (e.g., Ti(OC₄H₉)₄, TiO₂), mineralizer/solvent (e.g., NaOH, butanol, water).[27][28]

- Protocol (Room Temperature Synthesis Example):
 - Prepare a titanium solution by dissolving tetrabutyl titanate in butanol.[\[27\]](#)
 - Prepare an alkali slurry by ball-milling $\text{Ba}(\text{OH})_2$ and water in butanol for several hours. This avoids limitations from the low solubility of $\text{Ba}(\text{OH})_2$.[\[27\]](#)
 - Slowly add the titanium solution to the vigorously stirred alkali slurry in an enclosed system to prevent reaction with atmospheric CO_2 .
 - Continue stirring for a predefined period to allow the reaction to complete.
 - Collect the resulting precipitate by centrifugation.
 - Wash the nanoparticles repeatedly with deionized water and ethanol to remove unreacted precursors and byproducts.
 - Dry the final product, yielding ultrafine BaTiO_3 nanoparticles.[\[27\]](#)
 - Characterize the crystal structure and size using X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM).[\[27\]](#)[\[28\]](#)

Fabrication of BaTiO_3 Thin Films by Pulsed Laser Deposition (PLD)

PLD is a versatile technique for growing high-quality epitaxial thin films of complex oxides like BaTiO_3 .[\[8\]](#)[\[29\]](#)

- Objective: To deposit a c-axis oriented Rh-doped BaTiO_3 thin film.
- Apparatus: PLD chamber with a high-power pulsed laser (e.g., Nd:YAG), a stoichiometric BaTiO_3 target (potentially doped with Rh), a substrate heater, and a suitable single-crystal substrate (e.g., SrTiO_3 (100)).
- Protocol:
 - Mount the SrTiO_3 substrate onto the heater within the vacuum chamber.

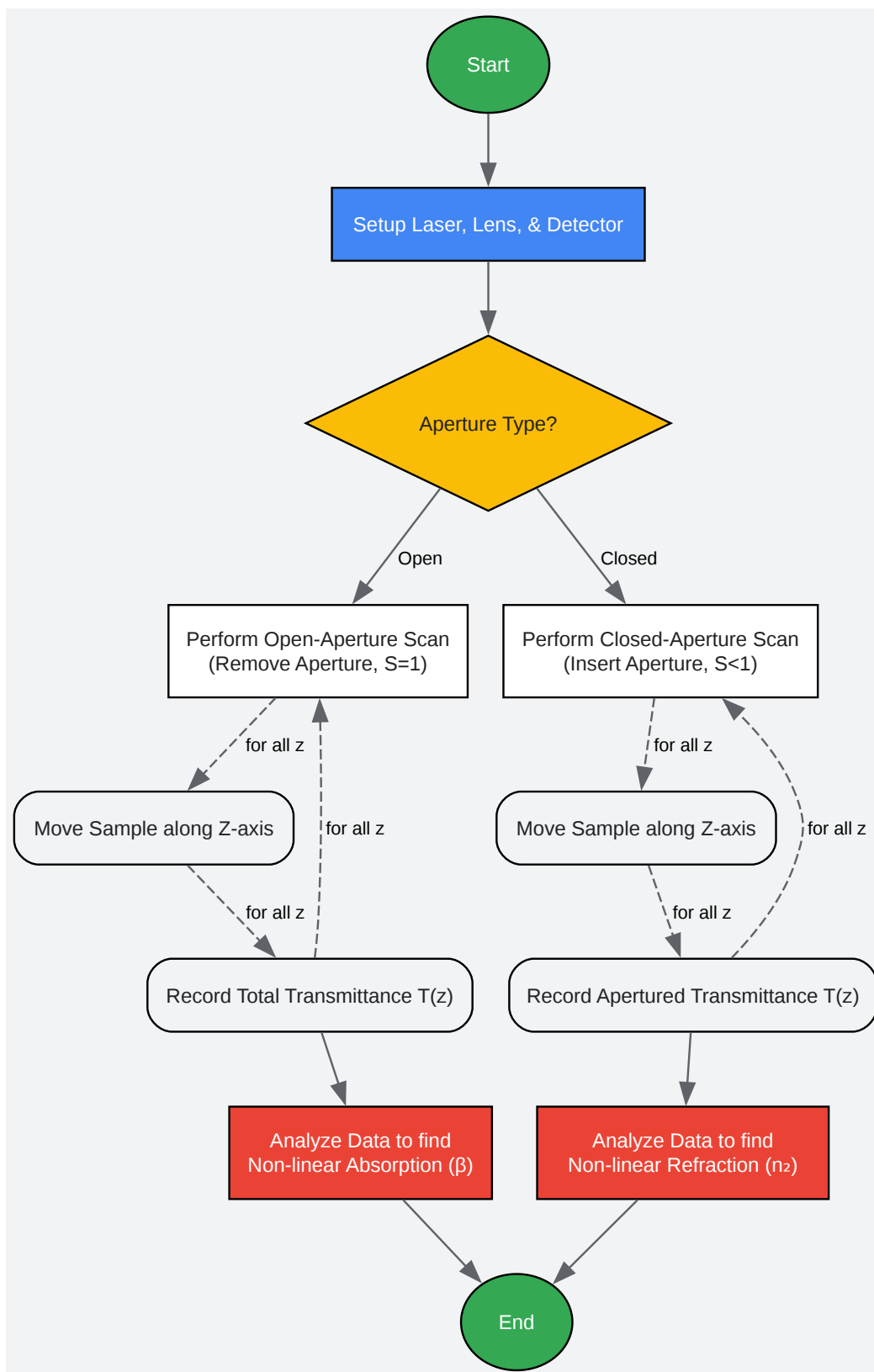
- Evacuate the chamber to a base pressure and then introduce a controlled partial pressure of oxygen.
- Heat the substrate to a high temperature (e.g., 750 °C).[8]
- Focus the pulsed laser beam onto the rotating Rh:BaTiO₃ target. The laser ablation creates a plasma plume of the target material.
- The ablated material travels and deposits onto the heated substrate, forming a thin film.
- Maintain deposition for a set duration to achieve the desired film thickness (e.g., 120 nm). [8]
- After deposition, cool the sample slowly in a high-pressure oxygen environment to ensure proper oxygen stoichiometry and crystallinity.
- Characterize the film's structure and orientation using XRD.[8]

Z-scan Technique for Third-Order Non-linearity

The Z-scan technique is a simple yet powerful method to measure both the non-linear refractive index (n_2) and the non-linear absorption coefficient (β).[18][19]

- Objective: To determine n_2 and β of a BaTiO₃ sample (e.g., a nanoparticle solution in a cuvette).
- Apparatus: A stable laser source (e.g., DPSS laser at 532 nm), focusing lens, a translational stage to move the sample along the beam axis (z-axis), a photodiode detector, and an aperture placed in the far field.[18]
- Protocol:
 - Alignment: Align the laser beam to pass through the focusing lens and onto the detector.
 - Open-Aperture Scan (for β): Remove the aperture so the detector collects all the transmitted light.

- Move the sample along the z-axis through the focal point of the lens. The laser intensity experienced by the sample changes with its position 'z'.
- Record the transmitted intensity at the detector as a function of the sample's position. If non-linear absorption (like TPA) is present, a valley will be observed in the normalized transmittance curve centered at the focal point ($z=0$).
- Closed-Aperture Scan (for n_2): Place a small aperture before the detector that allows only the central portion of the beam to pass through ($S < 1$).^[18]
- Repeat the scan, moving the sample along the z-axis. The sample acts as an intensity-dependent lens.
- Record the transmittance through the aperture as a function of 'z'. A characteristic peak-valley (for $n_2 < 0$) or valley-peak (for $n_2 > 0$) curve is obtained.
- Analysis: Fit the open- and closed-aperture data to theoretical models to extract the values of β and n_2 , respectively. The closed-aperture data is typically divided by the open-aperture data to isolate the refractive non-linearity.^[19]



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Fig. 3: Experimental workflow for the Z-scan technique.

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- To cite this document: BenchChem. [non-linear optical properties of barium titanate for photonics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233940#non-linear-optical-properties-of-barium-titanate-for-photonics>]

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